PT-2385

Description

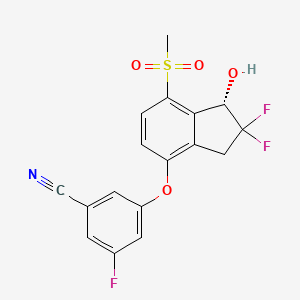

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[(1S)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6,16,22H,7H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBSHRSJOPSEGS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=C2[C@@H](C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672665-49-4 | |

| Record name | PT-2385 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1672665494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PT-2385 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PT-2385 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O16716DXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PT-2385: A First-in-Class HIF-2α Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PT-2385, a first-in-class, orally active small molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. This document details its mechanism of action, summarizes key preclinical and clinical data, and provides methodologies for relevant experiments.

Core Concepts: The VHL/HIF-2α Axis and this compound's Mechanism of Action

In the majority of clear cell renal cell carcinomas (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated.[1] This leads to the stabilization and accumulation of HIF-α subunits, particularly HIF-2α, even under normal oxygen conditions (normoxia).[1][2] HIF-2α then translocates to the nucleus and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][2] This complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in tumorigenesis, including angiogenesis (e.g., VEGF), cell proliferation (e.g., Cyclin D1), and metastasis.[1][2]

This compound is a potent and selective antagonist of HIF-2α.[1] It functions through an allosteric mechanism, binding to a ligand-binding pocket within the Per-ARNT-Sim (PAS)-B domain of the HIF-2α protein.[1][3] This binding induces a conformational change in HIF-2α, which disrupts its heterodimerization with ARNT.[1][3] Consequently, the HIF-2α/ARNT complex cannot form, preventing the transcription of downstream target genes.[1] Notably, this compound is highly selective for HIF-2α and does not affect the HIF-1α/ARNT heterodimer.[1]

Below is a diagram illustrating the HIF-2α signaling pathway and the mechanism of this compound inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound

| Parameter | Value | Cell Line / Model | Assay | Reference |

| EC50 | 27 nM | 786-O | Luciferase Reporter Assay | [3] |

| EC50 | 41 nM | 786-O | VEGFA ELISA | [3] |

| Kd | 167 nM | Recombinant HIF-2α PAS-B | Microscale Thermophoresis (MST) | [4] |

| Tumor Growth Inhibition | Regression | 786-O Xenograft | In Vivo | [1] |

| Tumor Growth Inhibition | Complete Inhibition | Patient-Derived Xenograft (PDX) | In Vivo | [5] |

Table 2: Phase I Clinical Trial (NCT02293980) Efficacy in Advanced ccRCC

| Parameter | Value | Patient Population (n=51) | Reference |

| Complete Response (CR) | 2% (1 patient) | Heavily pretreated advanced ccRCC | [1][6] |

| Partial Response (PR) | 12% (6 patients) | Heavily pretreated advanced ccRCC | [1][6] |

| Stable Disease (SD) | 52% (26 patients) | Heavily pretreated advanced ccRCC | [1][6] |

| Disease Control Rate (CR+PR+SD) | 66% | Heavily pretreated advanced ccRCC | [1] |

| Recommended Phase II Dose (RP2D) | 800 mg BID | Dose-escalation and expansion cohorts | [1][6] |

Table 3: Phase I Clinical Trial (NCT02293980) Safety Profile (Most Common Treatment-Emergent Adverse Events)

| Adverse Event | Grade 1-2 | Grade 3 | Grade 4 | Reference |

| Anemia | 35% | 10% | 0% | [1][6] |

| Peripheral Edema | 37% | 2% | 0% | [1][6] |

| Fatigue | 37% | 0% | 0% | [1][6] |

Table 4: Pharmacokinetic Parameters of this compound (800 mg BID in ccRCC Patients)

| Parameter | Value | Reference |

| Tmax (Time to maximum concentration) | ~2 hours | [7] |

| Cmax (Maximum concentration) | 3.1 µg/mL | [7] |

| t1/2 (Half-life) | ~17 hours | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of this compound on the viability of renal cancer cell lines such as 786-O.

Materials:

-

786-O human renal cell carcinoma cell line

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed 786-O cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V) Assay

This protocol describes the detection of apoptosis in renal cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Renal cancer cell line (e.g., 786-O)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and grow to approximately 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24-48 hours).

-

Harvest the cells, including both adherent and floating populations. For adherent cells, use gentle trypsinization.

-

Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]

786-O Xenograft Mouse Model

This protocol outlines the establishment and use of a 786-O xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

786-O human renal cell carcinoma cell line

-

Immunodeficient mice (e.g., athymic nude or NOD/SCID mice)

-

Matrigel

-

This compound formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Culture 786-O cells to 80-90% confluency, harvest, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 x 106 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., daily or twice daily). The control group receives the vehicle.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).[9]

Phase I Clinical Trial Protocol (NCT02293980) Overview

This section provides a high-level overview of the protocol for the first-in-human Phase I clinical trial of this compound in patients with advanced clear cell renal cell carcinoma.

Study Design:

Patient Population:

-

Patients with locally advanced or metastatic ccRCC that had progressed during one or more prior regimens that included a vascular endothelial growth factor (VEGF) inhibitor.[1][6]

Treatment:

Primary Objectives:

-

To determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D) of this compound.[1]

-

To evaluate the safety and tolerability of this compound.[1]

Secondary Objectives:

-

To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound.[1]

-

To assess the preliminary antitumor activity of this compound.[1]

Assessments:

-

Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests. Adverse events were graded according to standard criteria.[10]

-

Pharmacokinetics: Blood samples were collected at multiple time points on days 1 and 15 to determine plasma concentrations of this compound.[7]

-

Pharmacodynamics: Plasma levels of HIF-2α target genes, such as erythropoietin (EPO) and VEGF, were measured.[1]

-

Efficacy: Tumor response was assessed every 8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).[11]

The following diagram illustrates the workflow of the Phase I clinical trial.

Conclusion

This compound has demonstrated a novel mechanism of action as a first-in-class, selective HIF-2α antagonist. Preclinical studies have shown its potent anti-tumor activity in relevant models of clear cell renal cell carcinoma. The Phase I clinical trial established a favorable safety profile and demonstrated clinical activity in a heavily pretreated patient population, validating HIF-2α as a therapeutic target in ccRCC.[1][6] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on HIF-2α inhibitors and related pathways.

References

- 1. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. csmres.co.uk [csmres.co.uk]

- 6. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 786-O Xenograft Model - Altogen Labs [altogenlabs.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Activity of a first‑in‑class oral HIF2‑alpha inhibitor, PT2385, in patients with first recurrence of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Disruption of the HIF-2α/ARNT Interaction by PT-2385: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-Inducible Factor-2α (HIF-2α) is a critical transcription factor implicated in the pathogenesis of various cancers, most notably clear cell renal cell carcinoma (ccRCC), where inactivation of the von Hippel-Lindau (VHL) tumor suppressor leads to its constitutive stabilization.[1][2] As a transcription factor, HIF-2α was long considered "undruggable." The development of PT-2385, a first-in-class, orally bioavailable small molecule, represents a landmark achievement in targeting this pathway.[1][3][4] This technical guide provides an in-depth analysis of the core mechanism of this compound: the allosteric disruption of the protein-protein interaction between HIF-2α and its obligate binding partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). We will detail the underlying signaling pathways, present key quantitative data, outline relevant experimental protocols, and discuss the clinical implications of this novel therapeutic strategy.

The HIF-2α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-2α subunit is continuously synthesized and targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-2α, which allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and shuttle HIF-2α to the proteasome for destruction.[5][6]

In low oxygen conditions (hypoxia), a characteristic feature of solid tumors, the PHDs are inactive. This leads to the stabilization and accumulation of HIF-2α in the cytoplasm.[1][5] Stabilized HIF-2α then translocates to the nucleus, where it heterodimerizes with its partner protein, ARNT (also known as HIF-1β).[1] This HIF-2α/ARNT complex binds to specific DNA sequences known as Hypoxia Response Elements (HREs) in the promoter regions of target genes.[5][7] This binding recruits coactivators and initiates the transcription of a broad range of genes that promote tumorigenesis, including those involved in angiogenesis (e.g., VEGF), cell proliferation, and metabolism.[8][9] In the majority of ccRCC cases, VHL is inactivated, leading to the same HIF-2α stabilization and downstream signaling, even in the presence of normal oxygen levels.[1][2]

References

- 1. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. csmres.co.uk [csmres.co.uk]

- 8. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preclinical Efficacy of PT-2385: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data supporting the efficacy of PT-2385, a first-in-class, orally bioavailable small-molecule inhibitor of hypoxia-inducible factor-2α (HIF-2α). The following sections detail the compound's mechanism of action, its in vitro and in vivo efficacy in clear cell renal cell carcinoma (ccRCC) models, and the experimental protocols utilized in these key studies.

Core Mechanism of Action

This compound functions as a selective antagonist of HIF-2α. In the majority of ccRCC cases, the von Hippel-Lindau (VHL) tumor suppressor gene is inactivated.[1][2] This inactivation leads to the stabilization and accumulation of HIF-2α, a key oncogenic driver in ccRCC.[1][3] this compound allosterically binds to a pocket in the HIF-2α subunit, disrupting its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][4] This disruption prevents the transcriptional activation of HIF-2α target genes that are crucial for tumor growth, proliferation, and angiogenesis.[4][5] Notably, this compound is highly selective for HIF-2α and does not affect the heterodimerization of HIF-1α with ARNT.[1][6]

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of HIF-2α-dependent gene expression in ccRCC cell lines.[6] However, it is important to note that this compound does not show cytotoxic effects or inhibit cell proliferation in in vitro 2D culture conditions.[6] This is consistent with previous studies showing that shRNA-mediated knockdown of HIF-2α does not impact cell survival in culture but does inhibit tumor growth in xenograft models.[6] This suggests that the anti-tumor effects of this compound are not due to direct cytotoxicity but rather through the modulation of the tumor microenvironment and other factors in a more complex in vivo setting.[6]

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Target Genes | Result |

| 786-O | Gene Expression | HIF-2α targets | Inhibition of expression.[6] |

| Hep3B | Gene Expression | HIF-1α targets (PGK1, PDK1) | No effect on expression.[6] |

| Hep3B | Dimerization Assay | HIF-1α/ARNT | No disruption of heterodimerization.[6] |

| 786-O, A498 | Proliferation Assay | Cell proliferation/viability | No effect at concentrations up to 10 μmol/L.[6] |

In Vivo Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in multiple preclinical xenograft models of ccRCC, including those resistant to standard-of-care therapies like sunitinib.[1][6]

786-O Xenograft Model

In a mouse xenograft model using the VHL-deficient 786-O human renal cell cancer cell line, this compound treatment resulted in tumor regression.[1] This was in contrast to sunitinib, which only produced tumor stasis.[1][6]

A498 Xenograft Model

In the A498 xenograft model, this compound demonstrated a dose-dependent anti-tumor response, with lower doses inducing tumor stasis and higher doses leading to tumor regression.[6] The efficacy of higher doses of this compound was comparable to that of sunitinib in this model.[6]

Patient-Derived Xenograft (PDX) Model

The efficacy of this compound was further evaluated in a patient-derived xenograft model from a ccRCC tumor that was refractory to both sunitinib and everolimus.[1][6] In this model, this compound treatment led to the complete inhibition of tumor growth, whereas sunitinib had no impact.[6]

Table 2: Summary of In Vivo Efficacy of this compound in ccRCC Xenograft Models

| Xenograft Model | Treatment Group | Dosing Regimen | Outcome |

| 786-O | This compound | Not specified | Tumor regression.[1][6] |

| Sunitinib | 40 mg/kg, once daily | Tumor stasis.[6] | |

| A498 | This compound | 6 mg/kg, once daily | Tumor stasis.[6] |

| This compound | 20 mg/kg, once daily | Tumor regression.[6] | |

| This compound | 60 mg/kg, once daily | Tumor regression.[6] | |

| Sunitinib | 40 mg/kg, once daily | Similar effect to higher doses of this compound.[6] | |

| Patient-Derived (sunitinib/everolimus refractory) | This compound | 30 mg/kg, twice daily | Complete inhibition of tumor growth.[6] |

| Sunitinib | 40 mg/kg, once daily | No impact on tumor growth.[6] |

Pharmacodynamic Effects

Treatment with this compound in mouse xenograft models of ccRCC resulted in a decrease in the expression of HIF-2α target genes.[1] This was accompanied by a reduction in circulating human VEGF-A protein and an increase in tumor cell apoptosis.[1] Importantly, this compound did not alter the levels of circulating mouse VEGF-A, indicating its specific effect on the tumor-derived growth factor.[6] Furthermore, unlike sunitinib, this compound did not cause an increase in blood pressure in treated animals.[4][6]

Experimental Protocols

Cell Lines and Culture

-

786-O and A498 cells: Human clear cell renal cell carcinoma cell lines.

-

Hep3B cells: Human hepatocellular carcinoma cell line used for HIF-1α selectivity assays.

-

Culture Conditions: Standard cell culture conditions were used, though specific media and serum concentrations are not detailed in the provided sources. For hypoxia experiments, cells were cultured under hypoxic conditions.

In Vivo Xenograft Studies

References

- 1. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peloton Therapeutics Phase I Study of PT2385 Published in the Journal of Clinical Oncology Validates HIF-2α Antagonism for the Treatment of Kidney Cancer - BioSpace [biospace.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Metabolic Profiling of the Novel Hypoxia-Inducible Factor 2α Inhibitor PT2385 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for PT-2385 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the administration of PT-2385 in mouse xenograft models, focusing on ccRCC models using the 786-O cell line, and outline methods for assessing treatment efficacy.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the HIF-2α signaling pathway.

References

- 1. Metabolic Profiling of the Novel Hypoxia-Inducible Factor 2α Inhibitor PT2385 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

Application Notes: In Vitro Characterization of PT-2385, a First-in-Class HIF-2α Antagonist

Introduction

PT-2385 is a potent and selective, orally active small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1][2] In many cancers, particularly clear cell renal cell carcinoma (ccRCC), inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the constitutive stabilization and accumulation of HIF-α subunits.[3] HIF-2α is considered a critical oncogenic driver in ccRCC.[4] It dimerizes with its partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β, to form a transcriptionally active complex.[5] This complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the expression of proteins involved in angiogenesis (e.g., VEGF-A), cell proliferation (e.g., Cyclin D1), and metabolism.[6][7]

This compound functions by allosterically binding to a pocket in the PAS-B domain of HIF-2α, which induces a conformational change that prevents its heterodimerization with ARNT.[4][5] This selective disruption blocks the transcriptional activity of HIF-2α, leading to reduced expression of its target genes and subsequent inhibition of tumor growth.[6] Notably, this compound is highly selective for HIF-2α and does not affect the HIF-1α/ARNT heterodimer.[5] These notes provide detailed protocols for the in vitro evaluation of this compound's mechanism of action and cellular effects.

HIF-2α Signaling Pathway and Mechanism of this compound Inhibition

The following diagram illustrates the HIF-2α signaling pathway in VHL-deficient cells and the specific point of intervention for this compound.

Caption: Mechanism of this compound in VHL-deficient cells.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vitro studies.

| Parameter | Value | Cell Line / System | Comments | Reference |

| Binding Affinity (Ki) | < 50 nM | Purified HIF-2α Protein | Indicates high-potency binding to the target protein. | [8] |

| Dimerization Inhibition (Ki) | 148 nM | TR-FRET Assay | Measures the disruption of the HIF-2α/ARNT protein-protein interaction. | [9] |

| Luciferase Reporter EC50 | 27 nM | HRE-Luciferase Reporter Cells | Demonstrates functional inhibition of the HIF-2α transcriptional pathway. | [10] |

| Effective Concentration | 0.01 - 10 µM | 786-O, A498, Hep3B cells | Concentration range for observing dose-dependent inhibition of target gene expression. | [6][7] |

| Effect on Cell Viability | No significant effect | 786-O, A498 cells (at 10 µM) | This compound primarily inhibits downstream gene expression rather than causing immediate cytotoxicity. | [7] |

Experimental Protocols

General Cell Culture and Treatment

This protocol is foundational for all subsequent in vitro assays. VHL-mutant ccRCC cell lines like 786-O and A498 are commonly used as they constitutively express active HIF-2α.[6]

-

Cell Lines: 786-O (VHL-mutant, HIF-1α deficient), A498 (VHL-mutant).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. Store at -20°C or -80°C. For experiments, dilute the stock solution in a culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

The next day, replace the medium with a fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubate for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

-

Cell Viability Assay (MTS/MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability. While this compound may not show strong cytotoxic effects, this assay is crucial to confirm that observed effects on gene or protein expression are not due to a general loss of cell health.[7]

-

Principle: Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.

-

Protocol:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.01 to 20 µM) and a vehicle control.

-

Incubate for 24-72 hours.

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent to 100 µL of medium).

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Co-Immunoprecipitation (Co-IP) for HIF-2α/ARNT Interaction

Co-IP is a key assay to demonstrate this compound's primary mechanism of action: the disruption of the HIF-2α and ARNT heterodimer.[6][9]

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

-

Protocol:

-

Cell Lysis: Treat 786-O cells grown on 10 cm plates with this compound (e.g., 10 µM) or vehicle for 4-24 hours. Wash cells with ice-cold PBS and lyse using a non-denaturing IP Lysis Buffer containing protease inhibitors.

-

Pre-Clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add 2-5 µg of an anti-HIF-2α antibody (the "bait") and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold IP Lysis Buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in 1X Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against ARNT (the "prey") and HIF-2α (to confirm successful pulldown). A diminished ARNT signal in the this compound-treated sample compared to the control indicates disruption of the dimer.[6]

-

Western Blot for Protein Expression

This assay is used to measure changes in the protein levels of HIF-2α targets.

-

Protocol:

-

Protein Extraction: Treat cells with this compound as described. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, VEGF-A) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to quantify the mRNA levels of HIF-2α target genes to assess the transcriptional inhibitory activity of this compound.[6]

Caption: Workflow for Quantitative Real-Time PCR (qPCR).

-

Protocol:

-

Cell Treatment: Treat cells with this compound (e.g., in a 6-well plate) for 24 hours.

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent.

-

RNA Quantification and QC: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Thermal Cycling: Run the reaction on a qPCR instrument.

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Results are expressed as fold change relative to the vehicle-treated control. A significant reduction in the mRNA levels of target genes in this compound-treated cells indicates effective HIF-2α inhibition.[6]

-

References

- 1. Facebook [cancer.gov]

- 2. This compound, hypoxia inducible factor (CAS 1672665-49-4) | Abcam [abcam.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. HIF-2 Complex Dissociation, Target Inhibition, and Acquired Resistance with PT2385, a First-in-Class HIF-2 Inhibitor in Clear Cell Renal Cell Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Recommended Phase II Dose of PT-2385 Determined in Phase I Clinical Trial

The recommended Phase II dose (RP2D) of PT-2385, a first-in-class oral inhibitor of hypoxia-inducible factor-2α (HIF-2α), has been established at 800 mg administered twice daily.[1][2][3] This determination was the result of a comprehensive Phase I, first-in-human, dose-escalation and expansion clinical trial (NCT02293980) involving patients with advanced clear cell renal cell carcinoma (ccRCC).[1][4]

The study was designed to assess the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of this compound.[1][3] The dose-escalation phase followed a standard 3+3 design, with subsequent expansion at the identified RP2D.[1][2][3]

Summary of Key Clinical Trial Data

The clinical trial enrolled a total of 51 patients across its dose-escalation and expansion phases.[1][2] Participants were heavily pretreated, with a median of four prior therapies.[1][2][3]

Dose Escalation and RP2D Determination

Oral doses of this compound ranging from 100 mg to 1,800 mg twice daily were evaluated.[1][5] No dose-limiting toxicities (DLTs) were observed across the tested dose levels.[1][2][3] The selection of 800 mg twice daily as the RP2D was based on a comprehensive evaluation of safety, pharmacokinetic, and pharmacodynamic data.[1][2][3]

| Dose Level (Twice Daily) | Number of Patients (Dose-Escalation) | Dose-Limiting Toxicities |

| 100 mg | 3 | 0 |

| 200 mg | 3 | 0 |

| 400 mg | 4 | 0 |

| 800 mg | 7 | 0 |

| 1,200 mg | 6 | 0 |

| 1,800 mg | 3 | 0 |

Safety and Tolerability at RP2D

This compound demonstrated a favorable safety profile and was well-tolerated by patients.[1][2][3] The most frequently reported treatment-emergent adverse events were generally low-grade.[1][2][3]

| Adverse Event | Grade 1-2 | Grade 3 | Grade 4 |

| Anemia | 35% | 10% | 0% |

| Peripheral Edema | 37% | 2% | 0% |

| Fatigue | 37% | 0% | 0% |

| Hypoxia | Not specified | 10% | Not specified |

Note: Hypoxia was observed in 18% of patients, all of whom were receiving doses of ≥ 800 mg twice daily.[5]

Efficacy at RP2D

In a heavily pretreated patient population, this compound showed promising signs of clinical activity.[2][3]

| Best Response | Percentage of Patients |

| Complete Response | 2% |

| Partial Response | 12% |

| Stable Disease | 52% |

Experimental Protocols

Phase I Clinical Trial Design and Execution

The primary objective of the study was to determine the maximum tolerated dose (MTD) and/or the RP2D of this compound.[4]

Patient Population: Eligible participants were patients with locally advanced or metastatic clear cell renal cell carcinoma who had shown disease progression after at least one prior regimen including a vascular endothelial growth factor (VEGF) inhibitor.[1][3]

Dose Escalation Phase:

-

Cohorts of 3-6 patients received escalating doses of this compound administered orally twice daily.[1]

-

Patients were monitored for dose-limiting toxicities (DLTs) during the initial 21-day treatment period.[1]

Dose Expansion Phase:

-

Following the identification of the RP2D (800 mg twice daily), an expansion cohort of 25 patients was enrolled.[1][5]

-

This phase aimed to further evaluate the safety, tolerability, and anti-tumor activity of this compound at the recommended dose.[1]

Assessments:

-

Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests for hematology and chemistry.[4] Adverse events were recorded and graded.

-

Pharmacokinetics: Blood samples were collected to determine the concentration of this compound in the plasma.[4]

-

Pharmacodynamics: The effects of this compound on biomarkers were assessed, including circulating levels of erythropoietin (Epo), a downstream target of HIF-2α.[1]

-

Efficacy: Tumor responses were evaluated based on established radiological criteria.[2][3]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of HIF-2α.[6][7] It functions by allosterically binding to HIF-2α and preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][7] This disruption inhibits the transcription of HIF-2α target genes that are crucial for tumor growth, proliferation, and angiogenesis.[6][7]

Caption: Mechanism of action of this compound.

Clinical Trial Workflow for RP2D Determination

The workflow for determining the recommended Phase II dose of this compound followed a structured, multi-stage process typical of early-phase oncology trials.

Caption: Workflow for this compound RP2D determination.

References

- 1. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. The ASCO Post [ascopost.com]

- 6. Facebook [cancer.gov]

- 7. Metabolic Profiling of the Novel Hypoxia-Inducible Factor 2α Inhibitor PT2385 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Inhibition of Tumor Growth and Angiogenesis by Combining PT-2385 with VEGF Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, particularly for malignancies such as clear cell renal cell carcinoma (ccRCC), the dysregulation of the von Hippel-Lindau (VHL) tumor suppressor gene is a frequent event. This inactivation leads to the stabilization and accumulation of Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor that drives tumorigenesis through the upregulation of various target genes, including Vascular Endothelial Growth Factor A (VEGFA).[1][2] VEGFA is a potent pro-angiogenic factor, making both the HIF-2α and VEGF signaling pathways critical targets for therapeutic intervention.

PT-2385 is a first-in-class, orally bioavailable small molecule that selectively antagonizes HIF-2α.[3] It functions by allosterically binding to HIF-2α and preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[4] This disruption inhibits the transcriptional activity of HIF-2α, leading to the downregulation of its target genes involved in cell proliferation, metabolism, and angiogenesis.[3][4]

VEGF inhibitors, such as multitargeted tyrosine kinase inhibitors (TKIs) like sunitinib and axitinib, are established therapies for ccRCC. They function by blocking the signaling of VEGF receptors, thereby inhibiting angiogenesis. Given that VEGFA is a primary downstream target of HIF-2α, a combination therapy of this compound and a VEGF inhibitor presents a compelling rationale for a dual-pronged attack on this critical oncogenic pathway. This approach has the potential for synergistic anti-tumor activity and may overcome resistance mechanisms associated with single-agent therapies. Preclinical and clinical evidence with other HIF-2α inhibitors in combination with VEGF inhibitors supports this strategy, demonstrating promising response rates in advanced ccRCC.[5][6][7]

These application notes provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed protocols for investigating the combination of this compound and VEGF inhibitors.

Mechanism of Action: Dual Blockade of the HIF-2α-VEGF Axis

The synergistic effect of combining this compound with a VEGF inhibitor stems from the vertical inhibition of the same oncogenic pathway at two distinct points.

-

Upstream Inhibition by this compound: In VHL-deficient tumors, HIF-2α is constitutively active. This compound directly inhibits HIF-2α, leading to a decrease in the transcription of VEGFA and other pro-angiogenic factors. This reduces the primary stimulus for tumor angiogenesis at its source.

-

Downstream Inhibition by VEGF Inhibitors: VEGF inhibitors block the activity of VEGF receptors on endothelial cells, preventing the downstream signaling that leads to endothelial cell proliferation, migration, and tube formation.

This dual blockade is hypothesized to result in a more profound and sustained anti-angiogenic effect than either agent alone.

Caption: Signaling pathway of HIF-2α-mediated angiogenesis and points of inhibition by this compound and VEGF inhibitors.

Quantitative Data Summary

While specific preclinical data for the direct combination of this compound and a VEGF inhibitor is limited in publicly available literature, clinical trials with the next-generation HIF-2α inhibitor, belzutifan, in combination with VEGF TKIs provide valuable insights into the potential efficacy of this strategy.

Table 1: Clinical Trial Data for HIF-2α and VEGF Inhibitor Combinations in Advanced ccRCC

| Trial (HIF-2α Inhibitor + VEGF TKI) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Grade ≥3 Adverse Events | Reference |

| LITESPARK-003 (Belzutifan + Cabozantinib) | Treatment-naïve advanced ccRCC (Cohort 1) | 57% | 14 months (median follow-up) | Hypertension, anemia, fatigue | [7] |

| LITESPARK-003 (Belzutifan + Cabozantinib) | Previously treated advanced ccRCC (Cohort 2) | 31% | Not Reached (at time of report) | Hypertension, anemia, fatigue | [7] |

| KEYMAKER-U03B (Belzutifan + Lenvatinib) | Previously treated advanced ccRCC | 50% | 11.2 months | Anemia, fatigue, hypertension | [6] |

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound in combination with a VEGF inhibitor.

Experimental Workflow

Caption: A generalized workflow for the preclinical evaluation of this compound and VEGF inhibitor combination therapy.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the effect of this compound, a VEGF inhibitor, and their combination on the viability and proliferation of ccRCC cells.

Materials:

-

ccRCC cell lines (e.g., 786-O, A-498)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

VEGF inhibitor (e.g., Sunitinib, Axitinib; dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

DMSO (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed ccRCC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of this compound and the VEGF inhibitor in culture medium. Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT/CCK-8 Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Analyze the combination effect using software like CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy.

Endothelial Cell Tube Formation Assay

Objective: To assess the anti-angiogenic effects of this compound and a VEGF inhibitor, alone and in combination.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

96-well plates

-

This compound and VEGF inhibitor

-

Calcein AM (for visualization)

-

Inverted microscope with a camera

Protocol:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound, the VEGF inhibitor, or the combination. Seed 1.5 x 10⁴ cells per well onto the polymerized Matrigel.

-

Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.

-

Visualization: Stain the cells with Calcein AM and visualize the tube formation using an inverted fluorescence microscope.

-

Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Western Blot Analysis

Objective: To evaluate the effect of the combination treatment on the expression and phosphorylation of key proteins in the HIF-2α and VEGF signaling pathways.

Materials:

-

ccRCC cells

-

This compound and VEGF inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-HIF-2α, anti-VEGFA, anti-p-VEGFR2, anti-VEGFR2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat ccRCC cells with this compound, the VEGF inhibitor, or the combination for the desired time. Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Densitometrically quantify the protein bands and normalize to the loading control (β-actin).

Murine Xenograft Model

Objective: To evaluate the in vivo efficacy of the combination therapy on tumor growth in a ccRCC xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

ccRCC cells (e.g., 786-O)

-

Matrigel

-

This compound formulated for oral gavage

-

VEGF inhibitor (e.g., Sunitinib) formulated for oral gavage

-

Calipers

-

Anesthesia

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of 2-5 x 10⁶ 786-O cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., Vehicle, this compound, VEGF inhibitor, Combination).

-

Treatment Administration: Administer the treatments daily via oral gavage for a specified period (e.g., 21-28 days).

-

Tumor and Body Weight Measurement: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density and Ki-67 for proliferation).

Conclusion

The combination of this compound and a VEGF inhibitor represents a rational and promising therapeutic strategy for cancers driven by HIF-2α stabilization, such as ccRCC. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the synergistic potential of this combination, from in vitro mechanistic studies to in vivo efficacy models. The expected outcome is a more potent and durable anti-tumor response, which could translate into improved clinical outcomes for patients. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this combination approach.

References

Measuring PT-2385 Target Engagement In Vivo: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-2385 is a first-in-class, orally bioavailable small molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor.[1][2][3] In many cancers, such as clear cell renal cell carcinoma (ccRCC), inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the constitutive stabilization and accumulation of HIF-2α.[4][5] This drives the expression of numerous downstream target genes responsible for tumor growth, proliferation, and angiogenesis.[4][6] this compound allosterically binds to a pocket in the PAS-B domain of HIF-2α, preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[1][7][8] This disruption inhibits the transcriptional activity of HIF-2α, leading to anti-tumor effects.[1][2]

These application notes provide a detailed overview of the key methodologies and protocols for measuring the in vivo target engagement of this compound. The following sections describe the underlying signaling pathway, experimental workflows, and specific protocols for pharmacodynamic biomarker analysis, direct assessment of target inhibition in tumor tissue, and non-invasive imaging techniques.

HIF-2α Signaling Pathway and this compound Mechanism of Action

Under normoxic conditions, HIF-2α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the VHL E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions or in cells with VHL mutations, HIF-2α is stabilized and translocates to the nucleus. There, it dimerizes with ARNT and binds to hypoxia response elements (HREs) in the promoter regions of its target genes, activating their transcription. This compound disrupts the HIF-2α/ARNT dimerization, thereby inhibiting the expression of these target genes.

Caption: HIF-2α signaling and this compound mechanism of action.

Pharmacodynamic Biomarker Analysis in Plasma

A key approach to assess the systemic target engagement of this compound is the measurement of circulating pharmacodynamic (PD) biomarkers. Erythropoietin (EPO) is a direct and sensitive HIF-2α target gene, and its plasma levels have been shown to decrease rapidly upon this compound administration, serving as a robust indicator of in vivo target engagement.[1]

Experimental Workflow: Plasma Biomarker Analysis

Caption: Workflow for plasma biomarker analysis.

Protocol: Measurement of Plasma EPO and VEGF by ELISA

-

Blood Collection: Collect whole blood samples from subjects at pre-defined time points (e.g., pre-dose and various time points post-dose). Use collection tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) without disturbing the buffy coat.

-

Sample Storage: Aliquot plasma samples and store them at -80°C until analysis to ensure stability.

-

ELISA Procedure:

-

Use commercially available ELISA kits for human EPO and VEGF (e.g., from R&D Systems, Beckman Coulter).

-

Thaw plasma samples on ice and dilute as per the kit manufacturer's instructions.

-

Follow the kit protocol for the preparation of standards, controls, and samples.

-

Perform the assay according to the manufacturer's instructions, including incubation times, washing steps, and addition of detection reagents.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the concentrations of EPO and VEGF in the plasma samples.

-

Compare the post-dose concentrations to the pre-dose baseline to determine the percentage change.

-

Quantitative Data: Plasma EPO Reduction with this compound

| This compound Dose (Twice Daily) | Mean Maximum EPO Reduction (%) |

| 100 mg | ~40% |

| 200 mg | ~50% |

| 400 mg | ~60% |

| 800 mg | ~70% |

| 1200 mg | ~70% |

| 1800 mg | ~70% |

Note: Data are illustrative based on trends reported in clinical trials. Actual values may vary.

Direct Assessment of Target Inhibition in Tumor Tissue

To confirm that this compound is engaging its target within the tumor microenvironment, tumor biopsies can be analyzed for evidence of HIF-2α/ARNT complex dissociation and downregulation of HIF-2α target gene expression.

Experimental Workflow: Tumor Biopsy Analysis

Caption: Workflow for tumor biopsy analysis.

Protocol: Immunoprecipitation-Western Blot for HIF-2α/ARNT Dissociation

-

Tissue Lysis: Homogenize snap-frozen tumor biopsy samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Immunoprecipitation:

-

Incubate a defined amount of protein lysate (e.g., 500 µg - 1 mg) with an antibody against ARNT overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for an additional 1-2 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against HIF-2α.

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

-

Analysis: A decrease in the amount of HIF-2α co-immunoprecipitated with ARNT in on-treatment biopsies compared to pre-treatment biopsies indicates target engagement by this compound.

Protocol: qRT-PCR for HIF-2α Target Gene Expression

-

RNA Extraction: Extract total RNA from tumor biopsy samples using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

RNA Quality and Quantity: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

cDNA Synthesis: Synthesize cDNA from a defined amount of RNA using a reverse transcription kit.

-

qRT-PCR:

-

Run the PCR reaction on a real-time PCR system.

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method.

-

Compare the gene expression levels in on-treatment biopsies to pre-treatment samples to determine the fold change.

-

Quantitative Data: HIF-2α Target Gene Expression in ccRCC Xenografts

| Gene | Fold Change (this compound vs. Vehicle) |

| CCND1 (Cyclin D1) | Downregulated |

| VEGFA | Downregulated |

| SLC2A1 (GLUT1) | Downregulated |

| SERPINE1 (PAI-1) | Downregulated |

Note: This table represents the expected qualitative changes based on preclinical data. The magnitude of downregulation can be dose- and time-dependent.[6]

Non-Invasive Imaging for Target Engagement

Advanced imaging techniques can provide a non-invasive means to assess the physiological consequences of this compound treatment. pH-weighted amine Chemical Exchange Saturation Transfer (CEST) MRI has been explored to measure tumor acidity, which can be influenced by the metabolic reprogramming downstream of HIF-2α inhibition.[9]

Logical Relationship: CEST MRI and Target Engagement

Caption: Logical relationship of CEST MRI to target engagement.

Protocol: pH-Weighted Amine CEST MRI

-

Patient Preparation: No special preparation is typically required.

-

Image Acquisition:

-

Anatomic MR images are acquired according to a standardized brain tumor imaging protocol (BTIP) or a similar protocol for other tumor types.[9]

-

CEST MRI is performed using a specific pulse sequence designed to detect the exchange of protons from amine groups with bulk water.

-

Data are acquired at multiple frequency offsets around the water resonance.

-

-

Image Processing and Analysis:

-

The CEST effect is quantified by calculating the magnetization transfer ratio asymmetry (MTRasym) at the frequency corresponding to amine protons (e.g., 3.0 ppm).

-

Regions of interest (ROIs) are drawn on the tumor, and the mean MTRasym is calculated.

-

Changes in the MTRasym signal between baseline and post-treatment scans can be correlated with treatment response.

-

Conclusion

Measuring the in vivo target engagement of this compound is crucial for its clinical development and for understanding its mechanism of action in patients. A multi-faceted approach, combining the analysis of systemic pharmacodynamic biomarkers like plasma EPO, direct assessment of target inhibition in tumor tissue through molecular biology techniques, and non-invasive imaging, provides a comprehensive picture of this compound activity. The protocols and workflows detailed in these application notes offer a robust framework for researchers and clinicians to evaluate the in vivo efficacy of HIF-2α inhibitors.

References

- 1. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. actionkidneycancer.org [actionkidneycancer.org]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. Ways into Understanding HIF Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Activity of a first‑in‑class oral HIF2‑alpha inhibitor, PT2385, in patients with first recurrence of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Pharmacokinetic Analysis of Orally Administered PT-2385

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-2385 is an orally active, first-in-class small molecule inhibitor of hypoxia-inducible factor-2α (HIF-2α).[1] HIF-2α is a key transcription factor implicated in the development and progression of several cancers, most notably clear cell renal cell carcinoma (ccRCC), where inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to its stabilization.[2] this compound allosterically binds to HIF-2α, preventing its heterodimerization with HIF-1β (also known as ARNT) and subsequently inhibiting the transcription of downstream target genes involved in tumor growth, proliferation, and angiogenesis.[1][3] This document provides detailed protocols for the preclinical pharmacokinetic analysis of orally administered this compound and summarizes key clinical pharmacokinetic data.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound. Under normal oxygen conditions (normoxia), the VHL protein targets the HIF-2α subunit for proteasomal degradation. In VHL-deficient ccRCC, HIF-2α accumulates and dimerizes with HIF-1β, leading to the transcription of genes that promote tumor growth. This compound disrupts the HIF-2α/HIF-1β dimerization, thereby inhibiting this oncogenic signaling cascade.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of orally administered this compound from both human clinical trials and preclinical animal studies.

Table 1: Clinical Pharmacokinetics of this compound in Patients with Advanced ccRCC

Data presented below is from a Phase I dose-escalation trial at the recommended Phase II dose (RP2D) of 800 mg twice daily.[2][4]

| Parameter | Value | Unit |

| Dose | 800 | mg (BID) |

| Tmax (Time to Maximum Concentration) | ~2 | hours |

| Cmax (Maximum Plasma Concentration) | 3.1 | µg/mL |

| t1/2 (Half-life) | ~17 | hours |

| Target Trough Concentration (Cmin) | >280 | ng/mL |

Table 2: Preclinical Pharmacokinetics of this compound in Mice

The following data is representative of preclinical pharmacokinetic studies in mice.

| Parameter | Value | Unit |

| Animal Model | Male C57BL/6N Mice | - |

| Administration Route | Oral Gavage | - |

| Dose | 50 | mg/kg |

| Vehicle | 0.5% Sodium Carboxymethyl Cellulose, 2.5% Tween 80, 2.5% DMSO | - |

Experimental Protocols

Preclinical In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for a single-dose pharmacokinetic study of orally administered this compound in mice.

Materials:

-

This compound

-

Vehicle solution: 0.5% sodium carboxymethyl cellulose, 2.5% Tween 80, and 2.5% dimethyl sulfoxide (DMSO) in sterile water.

-

Male C57BL/6N mice (6-8 weeks old)

-

Oral gavage needles (20-22 gauge)

-

Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)

-

Standard laboratory equipment for animal handling and blood collection.

Procedure:

-

Animal Acclimation: Acclimate male C57BL/6N mice to the housing facility for at least one week prior to the experiment.

-

Drug Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose at a 10 mL/kg dosing volume).

-

Dosing: Administer a single oral dose of the this compound suspension to each mouse via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., retro-orbital sinus, saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Immediately transfer the collected blood into microcentrifuge tubes containing anticoagulant. Centrifuge the tubes at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until analysis.

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a method for the quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is adapted from a validated protocol for the structurally similar HIF-2α inhibitor, belzutifan.

Materials:

-

Plasma samples from pharmacokinetic studies.

-

This compound analytical standard.

-

Internal Standard (IS) - a structurally similar compound, e.g., a stable isotope-labeled this compound or a related analog like apalutamide.

-

Acetonitrile (ACN), HPLC grade.

-

Formic acid, LC-MS grade.

-

Water, LC-MS grade.

-

Microcentrifuge tubes.

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

Procedure:

a. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

b. Liquid Chromatography:

-

Column: Symmetry Shield C18 column (150 x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.8 mL/min.

-

Gradient: A suitable gradient to ensure separation of this compound and the internal standard from matrix components. For example:

-

0-1 min: 30% B

-

1-5 min: 30% to 90% B

-

5-6 min: 90% B

-

6-7 min: 30% B (re-equilibration)

-

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

c. Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for this compound and the internal standard. The exact m/z values should be determined by direct infusion of the analytical standards. For belzutifan, the transition is m/z 384.3 → 311.4. A similar fragmentation pattern is expected for this compound.

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

d. Quantification:

-

Generate a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.

-

Quantify this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The protocols and data presented provide a comprehensive guide for the pharmacokinetic analysis of orally administered this compound. The detailed in vivo study design and the robust LC-MS/MS method for quantification will enable researchers to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this novel HIF-2α inhibitor in a preclinical setting. The summarized clinical data offers a valuable reference for translating preclinical findings to the clinical context.

References

- 1. scilit.com [scilit.com]

- 2. Quantification of Belzutifan in Biological Samples: LC-MS/MS Method Validation and Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. Synergistic optimization of Liquid Chromatography and Mass Spectrometry parameters on Orbitrap Tribrid mass spectrometer for high efficient data-dependent proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Techniques for Assessing PT-2385 Efficacy in Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PT-2385 is a first-in-class, orally bioavailable small molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α).[1][2] In many cancers, particularly clear cell renal cell carcinoma (ccRCC), inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the constitutive stabilization and accumulation of HIF-2α.[1][3] HIF-2α then forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β, and this complex acts as a transcription factor, driving the expression of numerous genes involved in tumorigenesis, including angiogenesis, cell proliferation, and metabolism.[3] this compound exerts its therapeutic effect by allosterically binding to a pocket in the PAS-B domain of HIF-2α, which prevents its heterodimerization with ARNT, thereby inhibiting the transcription of its downstream target genes.[1][3]

These application notes provide detailed protocols for assessing the efficacy of this compound in relevant cancer cell lines, focusing on its mechanism of action and its impact on cancer cell biology.

Mechanism of Action: HIF-2α Inhibition

The primary mechanism of this compound is the disruption of the HIF-2α/ARNT heterodimer. This can be visualized through the following signaling pathway.

Experimental Protocols

The following protocols are designed for use with VHL-deficient ccRCC cell lines, such as 786-O and A498, which are known to be sensitive to HIF-2α inhibition.

Assessment of HIF-2α/ARNT Dimerization by Co-Immunoprecipitation

This protocol details the co-immunoprecipitation (Co-IP) of HIF-2α to assess its interaction with ARNT in the presence or absence of this compound. A reduction in the amount of ARNT that co-precipitates with HIF-2α indicates the disruptive effect of the compound on the heterodimer.

Materials:

-

786-O cells

-

This compound (dissolved in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (EBC buffer: 50 mM Tris pH 8.0, 120 mM NaCl, 0.5% NP-40) with protease inhibitors

-

Anti-HIF-2α antibody for immunoprecipitation (e.g., Novus Biologicals, NB100-122)

-

Anti-ARNT antibody for Western blot

-

Anti-HIF-2α antibody for Western blot

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescent substrate

Protocol:

-

Seed 786-O cells in 10 cm dishes and grow to 70-80% confluency.

-

Treat cells with DMSO (vehicle control) or this compound (e.g., 1 µM) for 24 hours.

-

Wash cells twice with cold PBS and lyse on ice with EBC buffer containing protease inhibitors.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-HIF-2α antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blot using anti-ARNT and anti-HIF-2α antibodies.

Analysis of HIF-2α Target Gene Expression by qPCR

This protocol measures the mRNA levels of known HIF-2α target genes to confirm that this compound inhibits HIF-2α transcriptional activity.

Materials:

-

786-O or A498 cells

-

This compound (dissolved in DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (SYBR Green)

-

Real-time PCR system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM) or DMSO for 24 hours.

-

Extract total RNA using a commercial kit.

-

Synthesize cDNA from 1 µg of total RNA.

-

Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Table 1: Example qPCR Primers for Human HIF-2α Target Genes

| Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| VEGF-A | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG |

| CCND1 | GCTGCGAAGTGGAAACCATC | CCTCCTTCTGCACACATTTGAA |

| PAI-1 (SERPINE1) | AGGCTGACTTCACGAGTCTTTC | GTCCTCCACAGTGTGCTTCCTC |

| GLUT1 (SLC2A1) | GCTTCTCCAACTGGACCTCAA | CGGTTTCATCGTCGCTAACAT |

| HPRT1 | CCTGGCGTCGTGATTAGTGAT | AGACGTTCAGTCCTGTCCATAA |

Assessment of Protein Expression by Western Blot

This protocol is used to determine the effect of this compound on the protein levels of HIF-2α and its downstream target, Cyclin D1.

Materials:

-

786-O or A498 cells

-

This compound (dissolved in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Anti-HIF-2α antibody (e.g., Novus Biologicals, NB100-122)

-

Anti-Cyclin D1 antibody (e.g., Cell Signaling Technology, #2926)

-

Anti-α-tubulin or other loading control antibody

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 48 hours.

-

Lyse cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against HIF-2α, Cyclin D1, and a loading control overnight at 4°C.

-